2'-Bromobiphenyl-3-carboxylic acid
Overview
Description
2'-Bromobiphenyl-3-carboxylic acid is an organic compound characterized by a bromine atom attached to the biphenyl structure at the 2' position and a carboxylic acid group at the 3' position
Synthetic Routes and Reaction Conditions:
Bromination of Biphenyl-3-carboxylic Acid: The compound can be synthesized by the bromination of biphenyl-3-carboxylic acid using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Direct Bromination: Another method involves the direct bromination of biphenyl using bromine in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) under certain conditions.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles and bases can be used to achieve substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Hydrogen Bromide: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2'-Bromobiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and advanced polymers.
Mechanism of Action
The mechanism by which 2'-Bromobiphenyl-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3'-Bromobiphenyl-3-carboxylic acid: Similar structure but with the bromine atom at a different position.
4'-Bromobiphenyl-3-carboxylic acid: Another positional isomer with the bromine atom at the 4' position.
Biphenyl-3-carboxylic acid: The parent compound without the bromine atom.
Uniqueness: 2'-Bromobiphenyl-3-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
3-(2-bromophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELEWDUQGZTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651800 | |
Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049143-36-3 | |
Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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